4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 921938-69-4. It has a molecular weight of 208.07 . This compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-(3-methyl-2-furyl)-1,3,2-dioxaborolane . The InChI code for this compound is 1S/C11H17BO3/c1-8-6-7-13-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 .It is stored at a temperature of -10 degrees . The physical form of this compound is liquid .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Molecular Conformation : The compound is synthesized using 1-(hex-1-yn-1-yloxy)-3-methylbenzene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under nitrogen. The molecule's butyl group adopts an extended conformation, and the dioxaborolane ring has a twisted conformation (Li & Wang, 2016).
Crystal Structure and DFT Study : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were studied for their crystal structure. DFT calculations confirmed the molecular structures, and the electrostatic potential and molecular orbitals were investigated (Huang et al., 2021).
Chemical Properties and Reactions
Serine Protease Inhibition : Compounds like 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes were synthesized and tested for their inhibitory activity against serine proteases like thrombin. They displayed weak N–B coordination (Spencer et al., 2002).
Preparative Synthesis for Propargylation : A scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a key propargylation reagent, was developed using a continuous-flow and distillation process (Fandrick et al., 2012).
Applications in Material Science
Synthesis of Boron-Capped Polyenes : A series of novel dioxaborolane derivatives were synthesized and applied to the synthesis of boron-containing resveratrol analogues. These compounds are potential intermediates for new materials in LCD technology and have therapeutic potential for neurodegenerative diseases (Das et al., 2015).
Development of New Building Blocks : A new building block for synthesizing biologically active disila-tetrahydronaphthalene derivatives was developed, demonstrating the high synthetic potential of 4,4,5,5-tetramethyl-dioxaborolane derivatives (Büttner et al., 2007).
Fluorescent Applications
- H2O2 Detection in Living Cells : A 4-substituted pyrene derivative was designed and synthesized for its sensitivity and selectivity for H2O2, successfully applied to detect H2O2 in living cells. This highlights the potential of pyrene-based functional materials (Nie et al., 2020).
Safety and Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8-6-7-13-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVYTPKYYKQXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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